Introduction: The Significance of Fluorinated Isocyanides in Modern Chemistry
Introduction: The Significance of Fluorinated Isocyanides in Modern Chemistry
An In-depth Technical Guide to the Synthesis and Properties of 2-Fluorophenethylisocyanide
The isocyanide functional group, with its unique electronic structure and reactivity, has emerged as a versatile building block in organic synthesis and medicinal chemistry.[1][2] Often regarded as a "Janus-faced" functional group for its ability to act as both a nucleophile and an electrophile, the isocyanide moiety is central to powerful multicomponent reactions such as the Ugi and Passerini reactions.[1] Its incorporation into molecular frameworks has led to the discovery of compounds with significant biological activities, including antibacterial, antifungal, and antitumoral properties.[3][4]
The strategic introduction of fluorine into bioactive molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, improved binding affinity, and modulated pharmacokinetic profiles. This guide focuses on 2-fluorophenethylisocyanide, a compound that marries the synthetic utility of the isocyanide with the pharmacological benefits of fluorination. While not extensively documented in the literature, its synthesis is highly plausible through established methodologies, and its properties can be reliably inferred from closely related analogues.
This document provides a comprehensive technical overview intended for researchers, chemists, and drug development professionals. It details proposed synthetic routes from readily available precursors, explores the expected physicochemical and spectroscopic properties, and discusses the potential applications of this promising, yet underexplored, molecule.
Part 1: Synthesis of 2-Fluorophenethylisocyanide
The synthesis of 2-fluorophenethylisocyanide is predicated on the conversion of its corresponding primary amine, 2-fluorophenethylamine. This precursor is commercially available, providing a convenient entry point for synthesis.[5][6] Two primary, robust, and well-documented methods are proposed for the transformation of the amine to the target isocyanide: the Hofmann Isocyanide Synthesis and the two-step Formamide Dehydration method.
Synthetic Precursor: 2-Fluorophenethylamine
The starting material, 2-(2-fluorophenyl)ethanamine (also known as 2-fluorophenethylamine), is a clear liquid with a boiling point of 64 °C at 0.6 mmHg.[7] It is accessible through various synthetic routes, including the reduction of 2-fluorophenylacetonitrile or the reductive amination of 2-fluorobenzaldehyde.[7][8]
Method A: The Hofmann Isocyanide Synthesis (Carbylamine Reaction)
The Hofmann isocyanide synthesis, or carbylamine reaction, is a classic one-pot method for preparing isocyanides directly from primary amines.[9][10] The reaction involves treating the amine with chloroform (CHCl₃) in the presence of a strong base, such as potassium hydroxide (KOH).[11] The mechanism proceeds through the intermediacy of dichlorocarbene (:CCl₂), which is generated in situ.[9]
Modern modifications of this reaction, particularly the use of a phase-transfer catalyst (PTC) like benzyltriethylammonium chloride, have significantly improved yields and made the protocol more reliable for a range of substrates.[12][13]
Reaction Scheme:
Caption: Hofmann Isocyanide Synthesis of the target compound.
Experimental Protocol (Proposed):
-
Reaction Setup: To a stirred, biphasic solution of 50% aqueous sodium hydroxide and dichloromethane, add 2-fluorophenethylamine (1.0 eq) and a catalytic amount of benzyltriethylammonium chloride (0.01-0.05 eq).
-
Reagent Addition: Cool the mixture in an ice bath. Slowly add chloroform (1.1 eq) dropwise, ensuring the temperature remains below 20 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir vigorously for 2-4 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Workup: Upon completion, dilute the reaction mixture with water and separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by vacuum distillation or column chromatography on silica gel.
Causality and Trustworthiness: This method is advantageous due to its one-pot nature. The phase-transfer catalyst is crucial as it facilitates the transport of the hydroxide ion into the organic phase to deprotonate the chloroform, thereby efficiently generating the dichlorocarbene intermediate where it can react with the amine.[12][13] The foul odor of the isocyanide product serves as a qualitative indicator of its formation.[11]
Method B: Dehydration of N-Formamide Intermediate
This two-step approach is often considered more versatile and generally provides higher yields than the Hofmann method.[12] It involves the initial formation of N-(2-fluorophenethyl)formamide, followed by dehydration using a suitable reagent.
Step 1: Formamide Formation
The primary amine is treated with an excess of ethyl formate or a mixture of formic acid and acetic anhydride to yield the corresponding N-formamide.
Step 2: Dehydration to Isocyanide
The purified N-formamide is then dehydrated. Common dehydrating agents include phosphorus oxychloride (POCl₃), p-toluenesulfonyl chloride (TsCl), or diphosgene/triphosgene in the presence of a base like triethylamine or pyridine.[14][15] The use of POCl₃ with a base is a widely adopted and effective protocol.[15]
Caption: Two-step synthesis via formamide dehydration.
Experimental Protocol (Proposed):
-
Formamide Synthesis: Reflux 2-fluorophenethylamine (1.0 eq) in an excess of ethyl formate for 12-18 hours. Remove the excess ethyl formate under reduced pressure to yield the crude N-(2-fluorophenethyl)formamide, which can be purified by distillation or used directly.
-
Dehydration Reaction Setup: Dissolve the N-formamide (1.0 eq) and triethylamine (2.5 eq) in dry dichloromethane under an inert atmosphere (N₂ or Ar) and cool to 0 °C.
-
Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours.
-
Workup and Purification: Quench the reaction by slowly pouring it into ice-cold saturated sodium bicarbonate solution. Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic fractions, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting isocyanide by vacuum distillation.
Causality and Trustworthiness: This method separates the C-N bond formation (formylation) from the isocyanide formation (dehydration), allowing for purification of the intermediate and often leading to a cleaner final product. The mechanism of dehydration with POCl₃ involves the activation of the formamide oxygen, followed by base-mediated elimination to form the isocyanide.[16][17]
Part 2: Physicochemical and Spectroscopic Properties
Predicted Physicochemical Properties
The properties of the unfluorinated analogue, phenethyl isocyanide (C₉H₉N, MW: 131.18), and the related phenethyl isocyanate (C₉H₉NO, MW: 147.17) provide a baseline for estimation.[19] The introduction of a fluorine atom will increase the molecular weight and is expected to slightly alter the boiling point and density.
| Property | Predicted Value for 2-Fluorophenethylisocyanide | Basis for Prediction / Comments |
| Molecular Formula | C₉H₈FN | - |
| Molecular Weight | 149.17 g/mol | - |
| Appearance | Colorless to pale yellow liquid | Typical for many aryl isocyanides. |
| Odor | Strong, foul, pungent | A characteristic and defining feature of isocyanides.[2][11] |
| Boiling Point | ~215-225 °C (at 760 mmHg) | Slightly higher than phenethyl isocyanate (210 °C) due to increased molecular weight and polarity.[20] |
| Density | ~1.07-1.09 g/mL at 25 °C | Slightly higher than phenethyl isocyanate (1.063 g/mL).[20] |
| Stability | Moisture sensitive; polymerizes over time | Isocyanides can be unstable, particularly in the presence of acid or moisture.[2] Should be stored under an inert atmosphere. |
Spectroscopic Characterization
Spectroscopy is essential for confirming the identity and purity of the synthesized product.
-
Infrared (IR) Spectroscopy: The most definitive spectroscopic feature of an isocyanide is a strong, sharp absorption band corresponding to the N≡C stretch. This peak is expected to appear in the range of 2150–2120 cm⁻¹ .[18] The presence of the aromatic ring will also give characteristic C-H and C=C stretching bands.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons (likely complex multiplets in the 7.0-7.4 ppm region) and the two aliphatic methylene (-CH₂-) groups. The methylene group adjacent to the isocyanide will be deshielded compared to the one adjacent to the aromatic ring.
-
¹³C NMR: The isocyanide carbon itself is expected to have a chemical shift in the range of 155-170 ppm. The fluorine-carbon coupling will be observable for the aromatic carbons.
-
¹⁹F NMR: A singlet is expected for the fluorine atom attached to the aromatic ring.
-
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed at m/z = 149.17.
Part 3: Applications in Research and Drug Development
While specific applications for 2-fluorophenethylisocyanide have not been reported, its structure suggests significant potential, particularly in medicinal chemistry and materials science.
Multicomponent Reactions (MCRs)
Isocyanides are premier substrates for MCRs, which allow for the rapid assembly of complex molecular scaffolds from simple starting materials. 2-Fluorophenethylisocyanide could be employed in:
-
Ugi Reaction: A four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. This is a powerful tool for generating diverse libraries of peptidomimetics for drug screening.[1]
-
Passerini Reaction: A three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to form α-acyloxy carboxamides.
The 2-fluorophenethyl moiety would be incorporated into the final product, providing a fluorinated scaffold for further biological evaluation.
Bioorthogonal Chemistry and Labeling
The unique reactivity of isocyanides makes them suitable for bioorthogonal chemistry, where chemical reactions can be performed in living systems without interfering with native biological processes. They can be used to label biomolecules for imaging or diagnostic purposes.[1]
Coordination Chemistry and Materials Science
Isocyanides are excellent ligands for transition metals, forming stable organometallic complexes.[3][21] The electronic properties of these complexes can be tuned by modifying the isocyanide ligand. The electron-withdrawing nature of the fluorine atom in 2-fluorophenethylisocyanide could modulate the photophysical or catalytic properties of such complexes, making them candidates for use in OLEDs, sensors, or catalysis.[22]
Conclusion
2-Fluorophenethylisocyanide stands as a synthetically accessible and highly promising, albeit underexplored, chemical entity. Established synthetic protocols, such as the phase-transfer catalyzed Hofmann reaction or the dehydration of the corresponding formamide, provide reliable pathways to its production. Its predicted properties, based on sound chemical principles and analogous structures, mark it as a classic isocyanide with characteristic spectroscopic signatures and reactivity. The true potential of this molecule lies in its application as a fluorinated building block in medicinal chemistry and materials science, offering a straightforward route to novel and diverse chemical structures with potentially enhanced biological or physical properties. This guide serves as a foundational resource to encourage and facilitate further investigation into this valuable compound.
References
-
Chemistry World. Revitalised Hofmann carbylamine synthesis made possible with flow chemistry. [Link][12]
-
Collegedunia. Carbylamine Reaction: Hofmann's Isocyanide Test, Mechanism & Examples. [Link][11]
-
National Center for Biotechnology Information. Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules - PMC. [Link][1]
-
ACS Publications. Medicinal Chemistry of Isocyanides | Chemical Reviews. [Link][3]
-
Royal Society of Chemistry. A more sustainable and highly practicable synthesis of aliphatic isocyanides - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC04070F. [Link][14]
-
Chemistry Stack Exchange. Conversion of formamide to isocyanide. [Link][16]
-
ResearchGate. Idealized dehydration of a formamide yields its respective isocyanide... [Link][23]
-
ResearchGate. (PDF) Medicinal Chemistry of Isocyanides. [Link][24]
-
ResearchGate. Mechanism for the dehydration of formamides to isocyanides. [Link][17]
-
Wiley Online Library. Hofmann Isonitrile Synthesis. [Link][10]
-
ResearchGate. Synthesis of isocyanides via formamide dehydration utilizing the optimized reaction con. [Link][15]
-
Organic Syntheses. PHASE-TRANSFER HOFMANN CARBYLAMINE REACTION: tert-BUTYL ISOCYANIDE. [Link][13]
-
OSTI.GOV. Sterically-Encumbered Aryl Isocyanides Extend Excited-State Lifetimes and Improve Photocatalytic Performance of Three-Coordinate. [Link]
-
National Center for Biotechnology Information. Phenethyl isocyanate | C9H9NO | CID 160602 - PubChem. [Link][25]
-
ChemRxiv. Isocyanide Chemistry Enabled by Continuous Flow Technology. [Link][2]
-
Georganics. Phenylethyl isocyanide - High purity | EN. [Link][19]
-
Chemdad. 2-FLUOROPHENETHYLAMINE Three Chongqing Chemdad Co. ,Ltd. [Link][7]
-
Royal Society of Chemistry. The Diverse Functions of Isocyanides in Phosphorescent Metal Complexes. [Link][22]
-
ACS Publications. Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene | Organic Letters. [Link][26]
-
ACS Publications. Steric and Electronic Influence of Aryl Isocyanides on the Properties of Iridium(III) Cyclometalates | Inorganic Chemistry. [Link][21]
-
YouTube. Preparation of Phenethylamines, Part 2: From Arenes and Aryl Halides. [Link][8]
-
National Center for Biotechnology Information. 2-(2-Fluorophenyl)ethylamine | C8H10FN | CID 643357 - PubChem. [Link][6]
Sources
- 1. Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Medicinal Chemistry of Isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy 2-Fluorophenethylamine (EVT-314771) | 52721-69-4 [evitachem.com]
- 6. 2-(2-Fluorophenyl)ethylamine | C8H10FN | CID 643357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-FLUOROPHENETHYLAMINE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. youtube.com [youtube.com]
- 9. Carbylamine reaction - Wikipedia [en.wikipedia.org]
- 10. Hofmann Isonitrile Synthesis [drugfuture.com]
- 11. collegedunia.com [collegedunia.com]
- 12. Revitalised Hofmann carbylamine synthesis made possible with flow chemistry - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D5RE00338E [pubs.rsc.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. A more sustainable and highly practicable synthesis of aliphatic isocyanides - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC04070F [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. researchgate.net [researchgate.net]
- 18. Isocyanide - Wikipedia [en.wikipedia.org]
- 19. Phenylethyl isocyanide - High purity | EN [georganics.sk]
- 20. Phenethyl isocyanate | 1943-82-4 [chemicalbook.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Phenethyl isocyanate | C9H9NO | CID 160602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
